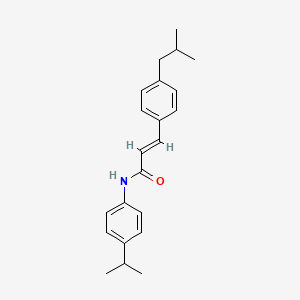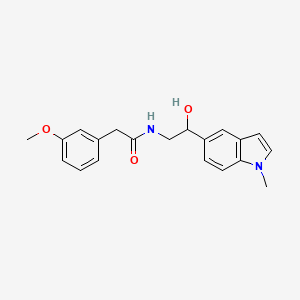![molecular formula C24H16N2O2 B2699430 N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide CAS No. 477500-06-4](/img/structure/B2699430.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide, also known as BN-1, is a chemical compound that has shown potential in scientific research. It is a fluorescent probe that can be used to detect protein aggregation in cells and tissues. BN-1 has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of biomedical research.
Applications De Recherche Scientifique
Synthetic Organic Chemistry
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Anti-Microbial Activity
Benzoxazole exhibits several biological activities like anti-microbial effects . Novel substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides have been synthesized and evaluated for their in vitro antibacterial activity .
Anti-Cancer Activity
Benzoxazole derivatives have shown potential in cancer treatment. For instance, one compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
Anti-Inflammatory Agents
New 2-substituted benzoxazole derivatives have been synthesized and evaluated as potent anti-inflammatory agents . They showed good efficacy in membrane stabilization activity and proteinase inhibitory efficacy .
Neuroprotective Agents
The compound has been investigated for its neuroprotective effects. It was found to protect Aβ 25-35 -induced PC12 cell model and examined this protection through Akt, GSK-3β and NF-κB signaling pathways .
Anti-Oxidant Activity
The radical scavenging ability of synthesized compounds has been tested on the basis of the radical scavenging effect on DPPH free radical .
Anti-Fungal Activity
Benzoxazole also exhibits anti-fungal effects , making it a potential candidate for the development of new anti-fungal drugs.
Drug Discovery
Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because of its broad substrate scope and functionalization . This makes it a valuable starting material in drug discovery.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets may include bacterial or fungal proteins or enzymes.
Mode of Action
It’s worth noting that benzoxazole derivatives have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, h2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This suggests that N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with benzoxazole derivatives , it’s likely that this compound affects multiple pathways.
Pharmacokinetics
The compound’s fluorescent properties suggest that it may be detectable in biological systems, which could aid in studying its pharmacokinetics.
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of bacteria or fungi at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23(18-12-7-9-16-8-1-2-10-17(16)18)25-20-13-4-3-11-19(20)24-26-21-14-5-6-15-22(21)28-24/h1-15H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJGAEFGTFPDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)



![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2699354.png)




![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2699364.png)



